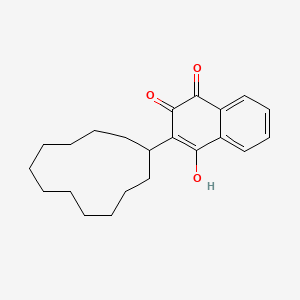![molecular formula C29H28OSi B14446468 {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone CAS No. 76241-27-5](/img/structure/B14446468.png)
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone is a complex organic compound characterized by its unique structural features It contains a methanone group attached to a phenyl ring, which is further substituted with a diphenyl(trimethylsilyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone typically involves multiple steps, including the formation of the trimethylsilyl group and the subsequent attachment of the diphenylmethyl group to the phenyl ring. Common synthetic routes may include:
Formation of Trimethylsilyl Group: This step involves the reaction of a phenyl compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: Similar structure but with a dimethylamino group instead of the trimethylsilyl group.
Methanone, (3-methylphenyl)phenyl-: Contains a methyl group on the phenyl ring.
Uniqueness
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
76241-27-5 |
|---|---|
Molecular Formula |
C29H28OSi |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[4-[diphenyl(trimethylsilyl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H28OSi/c1-31(2,3)29(25-15-9-5-10-16-25,26-17-11-6-12-18-26)27-21-19-24(20-22-27)28(30)23-13-7-4-8-14-23/h4-22H,1-3H3 |
InChI Key |
AMMFRNSRXXVXFM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
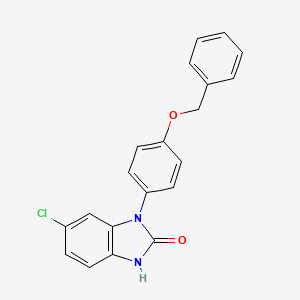
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
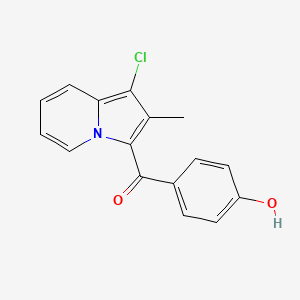
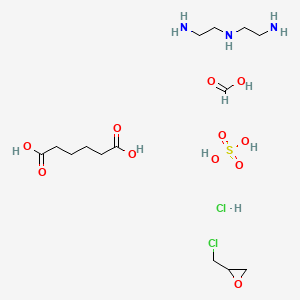

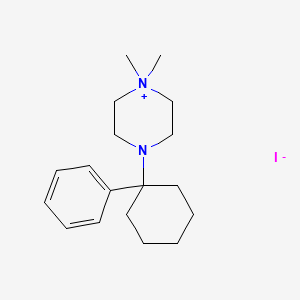
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
